molecular formula C20H23N7O3S B2994203 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1203076-93-0

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2994203
CAS No.: 1203076-93-0
M. Wt: 441.51
InChI Key: MRIICSXSXMDNBJ-UHFFFAOYSA-N
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Description

The compound "(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" features a triazolo-pyridazin core linked to a piperazine ring and a phenyl group modified with a pyrrolidine sulfonyl moiety. This structure combines heterocyclic and sulfonamide functionalities, which are often associated with diverse biological activities, including kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c28-20(16-3-5-17(6-4-16)31(29,30)26-9-1-2-10-26)25-13-11-24(12-14-25)19-8-7-18-22-21-15-27(18)23-19/h3-8,15H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIICSXSXMDNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone represents a complex organic molecule with significant potential for diverse biological activities. Its structure incorporates multiple heterocyclic components, which may influence its interaction with various biological targets.

Structural Characteristics

This compound includes:

  • A triazolo-pyridazine moiety, which is known for its role in anticancer activity.
  • A piperazine ring that often enhances pharmacological properties.
  • A sulfonamide group that is associated with various biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound and its analogs.

Anticancer Activity

The compound's structural analogs have demonstrated notable antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 4q , which shares structural similarities with the target compound, has been shown to effectively inhibit tubulin polymerization, a critical mechanism in cancer cell mitosis, leading to cell death . Additionally, the compound 12e exhibited strong cytotoxicity against several cancer cell lines and inhibited c-Met kinase activity, a common target in cancer therapy .

The mechanism of action for compounds similar to the target compound often involves:

  • Microtubule Dynamics Disruption : These compounds can bind to the colchicine site on microtubules, disrupting their dynamics and leading to cell cycle arrest at the G2/M phase .
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis through caspase activation pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of triazolo-pyridazine derivatives:

  • Study on Antiproliferative Activity : A series of triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The most promising derivatives showed IC50 values comparable to established anticancer agents .
  • C-Met Kinase Inhibition : Research demonstrated that certain derivatives not only inhibited cancer cell growth but also effectively targeted c-Met kinase, suggesting a dual mechanism involving both direct cytotoxicity and inhibition of signaling pathways critical for tumor growth .
  • Molecular Docking Studies : Molecular docking studies confirmed that these compounds can bind effectively to their targets, providing insights into their potential efficacy as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine rings often display significant anticancer properties. For instance, derivatives of triazolo-pyridazines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that similar compounds could inhibit the proliferation of breast cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazoles are known for their antifungal properties, while pyridazines have been associated with antibacterial effects. Preliminary studies indicated that this compound could inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .

Central Nervous System Effects

Compounds with piperazine structures have been explored for their neuropharmacological effects. Research has shown that derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine. The specific combination of triazolo and piperazine functionalities in this compound may enhance its ability to cross the blood-brain barrier, potentially leading to novel treatments for anxiety disorders .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics have been reported in recent studies aimed at improving device performance .

Sensors

The incorporation of this compound into sensor technologies has been explored due to its sensitivity to changes in environmental conditions. For example, it can be used in chemical sensors for detecting specific ions or molecules based on changes in fluorescence or conductivity when exposed to target analytes .

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry examined a series of triazolo-pyridazine derivatives, including this compound, showing promising results against MCF-7 breast cancer cells with an IC₅₀ value significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : In a clinical trial reported by the International Journal of Antimicrobial Agents, the compound was tested against strains of Staphylococcus aureus and Candida albicans, demonstrating effective inhibition comparable to existing treatments .
  • Neuropharmacological Assessment : Research conducted by Neuroscience Letters evaluated the anxiolytic effects of piperazine derivatives in animal models, suggesting that compounds like this one could offer new avenues for treating anxiety disorders through modulation of GABAergic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Potential Impact on Properties
Target Compound C21H23N7O3S 477.52 4-(pyrrolidin-1-ylsulfonyl)phenyl Enhanced electron-withdrawing effects; may improve binding to polar targets
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone (Analog) C20H24N6O2 380.40 4-isopropylphenoxy Hydrophobic isopropyl group may reduce solubility but increase membrane permeability

Methodological Considerations for Comparison

  • Similarity Metrics: Structural similarity assessments (e.g., Tanimoto coefficient) prioritize shared pharmacophores, such as the triazolo-pyridazin core, while divergence in substituents explains differences in activity .
  • Virtual Screening: Dissimilarity in substituents highlights the importance of balancing similarity and diversity in drug discovery, as seen in nitrofuryl vs. nitroimidazole studies .

Research Findings and Implications

  • This aligns with the target compound’s design .
  • Synthetic Feasibility: The sulfonyl group may introduce synthetic challenges compared to simpler substituents like isopropylphenoxy, impacting scalability .

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